molecular formula C16H17N5OS B2525992 5-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2034459-65-7

5-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2525992
CAS No.: 2034459-65-7
M. Wt: 327.41
InChI Key: HDTSBWJLXRLKOT-UHFFFAOYSA-N
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Description

5-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core linked to a piperidine ring substituted with a pyrazole moiety

Biochemical Analysis

Cellular Effects

Compounds with similar structures have shown potent NAMPT activity , suggesting potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s suggested that similar compounds exert their effects through modulation of lipophilicity . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Similar compounds have shown excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .

Dosage Effects in Animal Models

Similar compounds have shown dose-dependent antinociceptive effects in several neuropathic pain models .

Metabolic Pathways

Similar compounds have shown interactions with multiple CYP isoforms , suggesting potential involvement in metabolic pathways.

Subcellular Localization

Similar compounds have been shown to be anchored to the endoplasmic reticulum and plasma membranes , suggesting potential effects on its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with the benzothiadiazole core under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzothiadiazole core with a pyrazole-substituted piperidine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-20-7-6-13(17-20)11-4-8-21(9-5-11)16(22)12-2-3-14-15(10-12)19-23-18-14/h2-3,6-7,10-11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTSBWJLXRLKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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